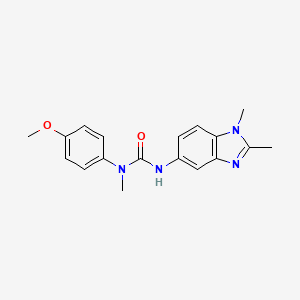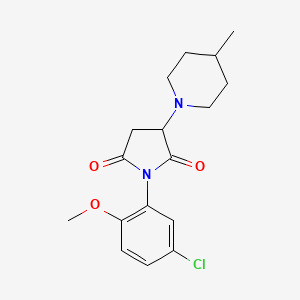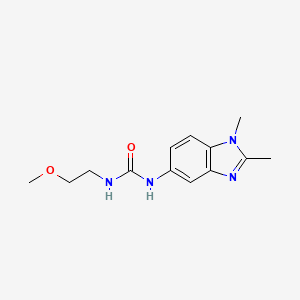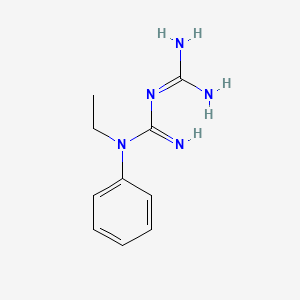
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea
Descripción general
Descripción
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 is a member of the benzimidazole family of compounds, which are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea is not fully understood. However, studies have suggested that N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has also been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea suppresses tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea is that it has a broad spectrum of activity against a wide range of cancer cell lines. N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the research of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea. One area of interest is the development of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea as a therapeutic agent for cancer treatment. Further studies are needed to optimize the dose and delivery of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea, as well as to investigate its potential synergistic effects with other cancer therapies. Another area of interest is the investigation of the mechanism of action of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea, which may provide insights into the development of new cancer therapies. Finally, the potential applications of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea in other areas, such as antiviral and antibacterial therapy, should be explored.
Aplicaciones Científicas De Investigación
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion.
Propiedades
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1-(4-methoxyphenyl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-19-16-11-13(5-10-17(16)21(12)2)20-18(23)22(3)14-6-8-15(24-4)9-7-14/h5-11H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBORBKHJJUNPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Dimethylbenzimidazol-5-yl)-1-(4-methoxyphenyl)-1-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(3-bromo-5-ethoxy-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070504.png)
![2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile](/img/structure/B4070508.png)
![ethyl 4-amino-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4070515.png)



![N-1,3-benzodioxol-5-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4070541.png)
![7-(3,4-difluorobenzyl)-2-(3-ethynylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4070557.png)

![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)